2'-Deoxyadenosine-d13

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

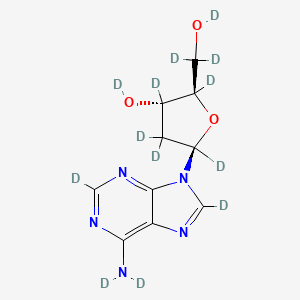

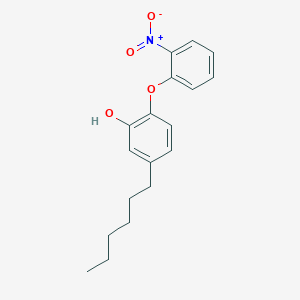

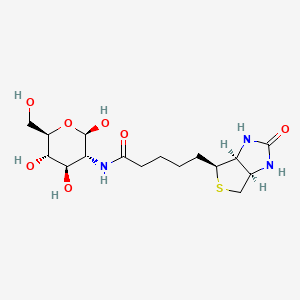

2’-Deoxyadenosine-d13 is a deuterium-labeled analog of 2’-deoxyadenosine, a nucleoside derivative of adenosine. It is characterized by the replacement of hydrogen atoms with deuterium at specific positions, making it useful in various scientific research applications. This compound is a crucial building block of DNA, where it pairs with deoxythymidine in double-stranded DNA .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxyadenosine and its deuterium-labeled analogs involves several steps. One common method includes the use of nucleoside phosphorylases cloned into a recombinant Escherichia coli strain. This method uses thymidine and adenine as starting materials without the need for isopropyl β-D-thiogalactoside (IPTG) . Another approach involves the coexpression of three enzymes in Escherichia coli to produce the four deoxynucleosides using glucose, acetaldehyde, and nucleobase .

Industrial Production Methods

For industrial production, continuous-flow biosynthesis using immobilized nucleoside deoxyribosyltransferase has been explored. This method involves the use of a nickel-chelating agarose affinity chromatography medium for one-step purification and immobilization of the enzyme, which retains high activity and stability under optimal conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2’-Deoxyadenosine-d13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium (VI) and Fenton’s reagent, as well as reducing agents and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various analogs of 2’-deoxyadenosine, which are used in studies related to DNA damage, repair, and as potential drugs for treating diseases .

Wissenschaftliche Forschungsanwendungen

2’-Deoxyadenosine-d13 has a wide range of scientific research applications:

Chemistry: Used as a tracer in studies involving nucleoside metabolism and DNA synthesis.

Biology: Investigated for its role in DNA damage and repair mechanisms, as well as its effects on cellular processes.

Medicine: Explored as a potential therapeutic agent for treating viral infections and cancer.

Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.

Wirkmechanismus

2’-Deoxyadenosine-d13 exerts its effects by incorporating into DNA, where it pairs with deoxythymidine. The compound also inhibits reverse transcriptase, making it useful in studies related to HIV-1 and hepatitis B virus .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2’-Deoxyadenosine: The non-deuterated analog, which is a natural component of DNA.

Cordycepin (3’-deoxyadenosine): A nucleoside analog with a similar structure but lacking a hydroxyl group at the 3’ position.

2-Fluoro-2’-deoxyadenosine: A fluorinated analog used in studies related to DNA synthesis and repair.

Uniqueness

2’-Deoxyadenosine-d13 is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways. The deuterium atoms make the compound more stable and allow for precise tracking in various biochemical processes .

Eigenschaften

Molekularformel |

C10H13N5O3 |

|---|---|

Molekulargewicht |

264.32 g/mol |

IUPAC-Name |

N,N,2,8-tetradeuterio-9-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-amine |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i1D2,2D2,3D,4D,5D,6D,7D,16D,17D/hD2 |

InChI-Schlüssel |

OLXZPDWKRNYJJZ-XHFLPTKFSA-N |

Isomerische SMILES |

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])N([2H])[2H] |

Kanonische SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-[(3R)-3-[4-[[(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazine-1-carboxylate](/img/structure/B12365310.png)

![6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365350.png)